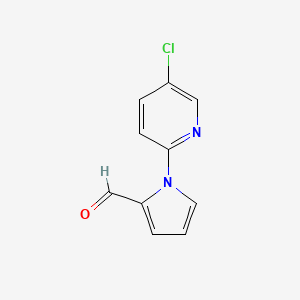

1-(5-氯吡啶-2-基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

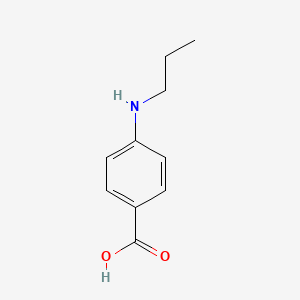

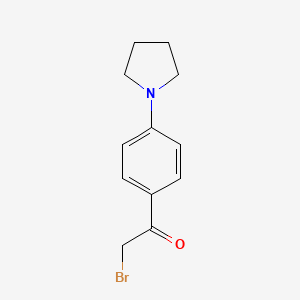

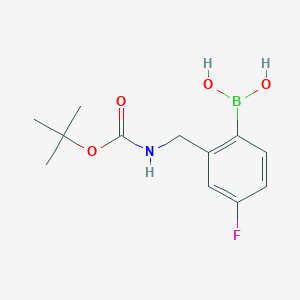

The compound "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" is a heterocyclic organic molecule that features a pyrrole and a pyridine ring. The pyridine ring is substituted with a chlorine atom at the fifth position and is linked to a pyrrole ring through a carbaldehyde group at the second position. This structure suggests potential reactivity typical of halogenated heterocycles and aldehydes, which can be utilized in various chemical reactions to synthesize more complex molecules.

Synthesis Analysis

The synthesis of related chlorinated pyridine carbaldehydes has been reported in the literature. For instance, a one-step synthesis method for 6-chloropyridine-3-carbaldehyde has been developed, which involves the oxidation of 2-chloro-5-(chloromethyl)pyridine with the sodium salt of 2-nitropropane . Although this method is for a different isomer, it demonstrates the feasibility of synthesizing chlorinated pyridine aldehydes in a straightforward manner. Similarly, the synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde has been achieved through a series of reactions, indicating that chlorinated heterocyclic aldehydes can be prepared using various synthetic routes .

Molecular Structure Analysis

The molecular structure of chlorinated pyridine carbaldehydes can be complex, as seen in the crystal structure determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. X-ray diffraction revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at a significant angle . This suggests that the molecular structure of "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" may also exhibit interesting geometrical features that could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Chlorinated pyridine carbaldehydes can participate in various chemical reactions. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions to yield alkynylated products . Additionally, these compounds can undergo cyclization reactions to form heterocyclic structures, as demonstrated by the synthesis of pyrazolo[4,3-c]pyridines . The presence of the aldehyde group also allows for the formation of Schiff bases and other condensation products, as seen in the reaction with cyclohexylamine, which yields different products depending on the nature of the aryl substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde" can be inferred from related compounds. Chlorinated heterocyclic aldehydes typically have distinct spectroscopic characteristics, as evidenced by the characterization of 5-chloropyridine-2-carbaldehydethiosemicarbazone and its metal complexes using IR, NMR, and mass spectroscopy . These techniques can provide insights into the electronic structure and bonding patterns within the molecule. The presence of the chlorine atom and the aldehyde group also influences the molecule's polarity, solubility, and reactivity, which are important factors in its chemical behavior and potential applications.

科学研究应用

抗癌中间体的合成:一项研究描述了合成类似于“1-(5-氯吡啶-2-基)-1H-吡咯-2-甲醛”化合物的过程,指出它们作为小分子抗癌药物中间体的重要性 (Wang, Tu, Han, & Guo, 2017)。

与亲核试剂的反应:另一项研究关注了多官能基吡咯(与感兴趣的化学结构相关)与二级胺的反应性,强调了合成各种取代吡咯的潜力 (Zaytsev, Anderson, Meth–Cohn, & Groundwater, 2005)。

亲电性氟化反应:一项关于3-氟吡咯合成的研究讨论了一种提供各种氟代吡咯新途径的方法,由于化学相似性而具有相关性 (Surmont et al., 2009)。

杂环化合物的合成:关于吡咯衍生物的合成及其随后反应形成各种杂环化合物的研究进一步展示了吡咯基结构在有机合成中的多功能性 (Bertha et al., 1998)。

催化应用:另一项研究介绍了从与“1-(5-氯吡啶-2-基)-1H-吡咯-2-甲醛”结构相关的化合物合成钯环化合物,探索它们在有机反应中作为催化剂的应用 (Singh, Saleem, Pal, & Singh, 2017)。

NMR光谱研究:对吡咯甲醛的NMR光谱性质进行的研究,与感兴趣的化合物相关,为了解它们的化学行为和在分析化学中的潜在应用提供了见解 (Afonin et al., 2009)。

金属配合物的合成:最近一项关于合成并表征与5-氯吡啶-2-基-甲醛硫脲酮相关的金属配合物的研究展示了吡咯衍生物在配位化学中的潜力 (Abdelbary, Eltoum, & Ali, 2023)。

扩展卟啉的合成:使用二氯吡嘧啶基取代吡咯的研究强调了吡咯衍生物在合成复杂大环结构中的作用 (Maes, Vanderhaeghen, & Dehaen, 2005)。

安全和危害

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the victim should be moved to fresh air .

作用机制

Target of Action

Similar compounds with a chloropyridinyl group have been found to interact with various enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The presence of the chloropyridinyl group may enhance the compound’s ability to bind to its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

The presence of the chloropyridinyl group may enhance the compound’s metabolic stability .

Result of Action

Similar compounds have been found to exert various biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

The action, efficacy, and stability of “1-(5-Chloropyridin-2-yl)-1H-Pyrrole-2-Carbaldehyde” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

属性

IUPAC Name |

1-(5-chloropyridin-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJJBTYTZZQIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395363 |

Source

|

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383136-40-1 |

Source

|

| Record name | 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)